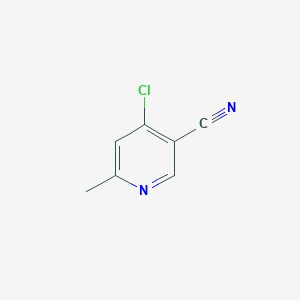

4-Chloro-6-methylnicotinonitrile

Vue d'ensemble

Description

4-Chloro-6-methylnicotinonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 6-position on the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-6-methylnicotinonitrile can be synthesized through a multi-step process. One common method involves the reaction of 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide with trichlorophosphate at 110°C for 15 minutes, followed by treatment with phosphorus pentachloride at 20-110°C for approximately 1.33 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow chemistry techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes substitution with nucleophiles. Key examples include:

Methoxylation :

Treatment with sodium methoxide (NaOMe) in methanol replaces the chlorine with a methoxy group. This reaction proceeds at ambient temperature over 16 hours, yielding 6-methoxy-4-methylnicotinonitrile as a major product .

Thiolation :

Reaction with thiourea in refluxing n-butanol replaces chlorine with a thiol group (-SH), forming 2-mercapto-6-methylnicotinonitrile .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe/MeOH, 20°C, 16h | 6-Methoxy-4-methylnicotinonitrile | 32.3% | |

| Thiolation | Thiourea/n-BuOH, reflux | 2-Mercapto-6-methylnicotinonitrile | ~99% |

Hydrolysis Reactions

The nitrile group (-C≡N) undergoes controlled hydrolysis:

Acidic Hydrolysis :

In concentrated HCl under reflux, the nitrile converts to a carboxylic acid, yielding 4-chloro-6-methylnicotinic acid.

Basic Hydrolysis :

Using NaOH/H₂O₂, the nitrile transforms into an amide intermediate, which can further hydrolyze to the acid.

Coupling and Cyclization Reactions

The compound participates in cross-coupling and heterocycle formation:

Buchwald-Hartwig Amination :

Palladium-catalyzed coupling with aryl amines introduces aromatic amines at position 4. For example, coupling with 3-(trifluoromethyl)aniline forms 4-(3-(trifluoromethyl)phenyl)amino-6-methylnicotinonitrile .

Thienopyridine Synthesis :

Reaction with bromoacetamide derivatives in ethanol under basic conditions facilitates cyclization to thieno[2,3-b]pyridines, a scaffold with bioactive potential .

Functional Group Transformations

Nitrile to Amidine :

Treatment with ammonia or amines under high pressure converts the nitrile to an amidine group.

Halogen Exchange :

The chlorine atom can be replaced by bromine using HBr/Al₂O₃ at 95°C, forming 4-bromo-6-methylnicotinonitrile .

Electrophilic Aromatic Substitution

The methyl group directs electrophilic attacks to position 2 or 6:

Nitration :

Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 2, yielding 2-nitro-4-chloro-6-methylnicotinonitrile.

Halogenation :

Bromination (Br₂/Fe) adds bromine at position 2, producing 2-bromo-4-chloro-6-methylnicotinonitrile .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 250°C, releasing HCl and HCN .

-

Photoreactivity : Prolonged UV exposure induces dimerization via nitrile group coupling.

Key Mechanistic Insights

-

Stereoelectronic Effects : The electron-withdrawing nitrile group activates the pyridine ring for nucleophilic substitution at position 4 .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate coupling reactions by stabilizing transition states .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials. Recent advances in flow chemistry have improved yields in halogen exchange and cyclization reactions .

Applications De Recherche Scientifique

4-Chloro-6-methylnicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Chloro-6-methylnicotinonitrile involves its interaction with various molecular targets. The chlorine and nitrile groups on the pyridine ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinonitrile (3-cyanopyridine): A precursor to vitamin B3 (niacin), used in the synthesis of nicotinamide.

2,6-Dichloro-4-methylnicotinonitrile: Similar in structure but with two chlorine atoms at the 2- and 6-positions.

Uniqueness

4-Chloro-6-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted chemical syntheses and research applications .

Activité Biologique

4-Chloro-6-methylnicotinonitrile (CAS Number: 38875-76-2) is a pyridine derivative that has garnered attention for its potential biological activities. The compound features a chlorine atom and a nitrile group on the pyridine ring, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chlorine and nitrile groups can engage in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:

- Enzyme Modulation : The compound may influence enzyme pathways crucial for metabolic processes.

- Receptor Interactions : Potential binding to specific receptors involved in disease mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

Studies have shown that this compound may possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in cancer therapy.

Metabolic Pathways

The metabolism of this compound involves several pathways, which include:

- N-Acetylation : A common detoxification pathway for many aromatic compounds.

- N-Oxidation : This pathway can lead to the formation of reactive intermediates that may interact with DNA, potentially resulting in mutagenic effects.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation published in [source], the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 μM.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Similarity | Unique Features | Biological Activity |

|---|---|---|---|

| Nicotinonitrile (3-cyanopyridine) | High | Precursor to vitamin B3 | Moderate antimicrobial activity |

| 2,6-Dichloro-4-methylnicotinonitrile | Moderate | Two chlorine substitutions | Enhanced anticancer properties |

| 4-Methylnicotinonitrile | High | Lacks chlorine substitution | Lower cytotoxicity compared to target compound |

Propriétés

IUPAC Name |

4-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYNDJKNBVJWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591812 | |

| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38875-76-2 | |

| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.